4-(Bromoacetyl)pyridine hydrobromide

描述

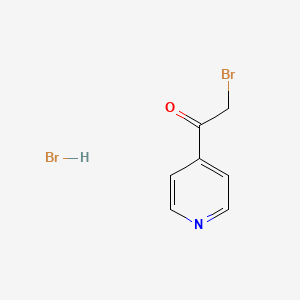

Structure

3D Structure of Parent

属性

IUPAC Name |

2-bromo-1-pyridin-4-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALBQILADNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379914 | |

| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-17-7 | |

| Record name | 5349-17-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromoacetyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromoacetyl Pyridine Hydrobromide

Classical Synthesis Routes

Traditional synthesis of 4-(Bromoacetyl)pyridine hydrobromide typically involves the direct bromination of 4-Acetylpyridine (B144475). These methods are effective but often utilize hazardous materials. google.com

The classical approach to synthesizing α-bromo ketones involves the electrophilic substitution of an enol or enolate onto molecular bromine. In the case of 4-Acetylpyridine, the reaction is generally acid-catalyzed to promote enolization, allowing for the subsequent attack on the bromine molecule. A common brominating agent used in this context is pyridinium (B92312) bromide perbromide, which serves as a solid, stable source of bromine, making it easier to handle than liquid bromine. prepchem.com The reaction proceeds by brominating the α-carbon of the acetyl group on the pyridine (B92270) ring.

The conditions for bromine-mediated synthesis require careful control to achieve high yields and purity. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst. prepchem.com Hydrobromic acid is often added to the reaction mixture to ensure the formation of the hydrobromide salt of the final product. prepchem.com Optimization involves controlling the stoichiometry of the reactants and the reaction temperature. For instance, a synthesis using pyridinium bromide perbromide as the bromine source reports a high yield of 97%. prepchem.com

| Parameter | Condition |

|---|---|

| Starting Material | 4-Acetylpyridine |

| Brominating Agent | Pyridinium bromide perbromide (90%) |

| Solvent | Glacial acetic acid |

| Acid Catalyst | 30% Hydrobromic acid in acetic acid |

| Temperature | Addition at room temperature, then cooled to 15°C |

| Reported Yield | 97% |

Modern and Green Chemistry Approaches

In response to the hazards and environmental concerns associated with using elemental bromine, modern synthetic routes have been developed. These methods prioritize safety, efficiency, and sustainability, aligning with the principles of green chemistry. google.com

A significant advancement in the synthesis of this compound is the use of N-Bromosuccinimide (NBS) as the brominating reagent. google.com NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. masterorganicchemistry.com It is a crystalline solid, making it easier to handle and weigh, and its reactions are often more selective, leading to fewer side products. google.comwikipedia.org This method is considered a green and environmentally friendly approach, characterized by mild reaction conditions and high yields, making it suitable for industrial production. google.com

The choice of solvent is critical in NBS-mediated bromination. Esters, particularly ethyl acetate (B1210297), have been identified as effective solvents for this reaction. google.com The process involves heating a solution of 4-acetylpyridine and NBS in an ester solvent. The reaction conditions are generally mild, with temperatures typically ranging from 20-75°C. google.com After the reaction is complete, the product crystallizes upon cooling, is filtered, and washed to yield a high-purity product. google.com This method consistently produces high yields, often exceeding 96%. google.com

| Parameter | Condition/Ratio |

|---|---|

| Starting Material | 4-Acetylpyridine |

| Brominating Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Ethyl acetate |

| Weight Ratio (4-Acetylpyridine:NBS) | 1 : 1.47 - 2.94 |

| Weight Ratio (4-Acetylpyridine:Ethyl Acetate) | 1 : 4 - 8 |

| Reaction Temperature | 60 - 75°C |

| Reaction Time | 5 - 20 hours |

| Crystallization Temperature | 0 - 10°C |

| Reported Molar Yield | 96.5% - 98.1% |

A key aspect of the green chemistry approach for this synthesis is the ability to recycle the mother liquor. google.com After the product is crystallized and filtered, the remaining mother liquor, which contains the ethyl acetate solvent, can be directly reused in subsequent batches without additional processing. google.com This strategy significantly reduces solvent waste and lowers production costs. google.com Experimental data shows that recycling the mother liquor not only maintains the high yield and quality of the product but can even lead to a slight increase in yield in subsequent runs. google.com This practice is a prime example of sustainable industrial chemistry, minimizing environmental impact while maximizing resource efficiency. google.com

Comparative Analysis of Synthetic Methods

A comparative analysis of the primary synthetic routes to this compound reveals significant differences in yield, purity, safety, environmental considerations, and scalability. The two main methods compared are the traditional approach using molecular bromine (Br₂) and a more modern approach utilizing N-Bromosuccinimide (NBS).

The method employing N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as ethyl acetate has been shown to produce high yields of this compound. Reported molar yields for this method are consistently in the range of 96.5% to 98.1%. google.com Another method utilizing pyridinium bromide perbromide in glacial acetic acid has also demonstrated high efficiency, with reported yields of up to 97%. prepchem.com

In contrast, while specific yield data for the direct bromination with molecular bromine (Br₂) is less readily available in comparative studies, the use of NBS is generally favored for its efficiency and cleaner reaction profiles, which can lead to higher purity of the final product. The off-white crystalline product obtained from the NBS method typically has a melting point of 194-195°C, indicating a high degree of purity. google.com

| Synthetic Method | Brominating Agent | Reported Yield | Key Purity Indicators |

|---|---|---|---|

| Modern Method | N-Bromosuccinimide (NBS) | 96.5% - 98.1% | Off-white crystalline solid, M.P. 194-195°C |

| Alternative Method | Pyridinium bromide perbromide | 97% | Sufficiently pure for subsequent reactions |

| Traditional Method | Molecular Bromine (Br₂) | Data not specified in comparative studies | - |

From a safety and environmental perspective, the use of N-Bromosuccinimide (NBS) offers significant advantages over molecular bromine. wordpress.com Molecular bromine is a dense, fuming, brownish-red liquid that is highly toxic, corrosive to human tissue, and its vapors can cause severe irritation to the eyes and throat. wordpress.com Its handling requires stringent safety precautions and efficient ventilation.

NBS, on the other hand, is a white crystalline solid that is easier and safer to handle. wordpress.com This reduces the risks associated with transportation, storage, and use in a laboratory or industrial setting. The NBS method is often described as a "green" and environmentally friendly approach. google.com While the NBS method does produce by-products such as succinimide, these are generally considered less hazardous than unreacted bromine. Furthermore, processes have been developed that allow for the recycling of the mother liquor, further minimizing waste and environmental impact. google.com

| Parameter | N-Bromosuccinimide (NBS) Method | Molecular Bromine (Br₂) Method |

|---|---|---|

| Safety | Safer to handle (solid) | Highly hazardous (toxic, corrosive, fuming liquid) |

| Environmental Impact | Considered "green" and environmentally friendly; potential for solvent recycling | Poses significant environmental and health risks |

| By-products | Succinimide | Potential for release of hazardous bromine vapors |

The synthesis of this compound using NBS is well-suited for industrial applications. google.com The mild reaction conditions, high yields, and enhanced safety profile make it an attractive option for large-scale production. google.com The ability to recycle the mother liquor, which contains the solvent, not only reduces costs but also streamlines the process for continuous or large-batch manufacturing. google.com The use of a solid brominating agent like NBS simplifies material handling and transfer in an industrial setting compared to the challenges posed by liquid bromine.

Mechanistic Insights into the Bromination of Acetylpyridines

The bromination of 4-acetylpyridine at the alpha-carbon (the carbon adjacent to the carbonyl group) proceeds via an acid-catalyzed mechanism involving an enol intermediate. This is a classic example of the alpha-halogenation of a ketone.

The reaction mechanism can be described in the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 4-acetylpyridine by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and facilitates the enolization process.

Formation of the Enol Intermediate : A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon. This results in the formation of a nucleophilic enol tautomer. The formation of this enol is the rate-determining step of the reaction. libretexts.org

Nucleophilic Attack on the Brominating Agent : The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine atom of the brominating agent (e.g., NBS or Br₂). This step results in the formation of a new carbon-bromine bond at the alpha-position and a protonated carbonyl group.

Deprotonation : In the final step, the protonated carbonyl group is deprotonated, regenerating the carbonyl group and yielding the α-bromo ketone product, 2-bromo-1-(pyridin-4-yl)ethanone. This product then precipitates as the hydrobromide salt.

This acid-catalyzed mechanism is supported by kinetic studies of similar ketone halogenations, which show that the reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the slow step, and the subsequent reaction with the halogen is fast. libretexts.org

Reactivity and Reaction Pathways of 4 Bromoacetyl Pyridine Hydrobromide

Nucleophilic Substitution Reactions

The carbon atom of the bromoacetyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in the synthesis of more complex molecules.

Quaternary pyridinium (B92312) salts are a class of compounds characterized by a positively charged nitrogen atom within the pyridine (B92270) ring. nih.gov The synthesis of these salts often involves the alkylation of a tertiary amine, a process known as the Menshutkin reaction. researchgate.net In the context of 4-(bromoacetyl)pyridine hydrobromide, it can act as an alkylating agent itself or be derived from a quaternization reaction. For instance, the quaternization of various pyridine derivatives can be achieved using different dihaloalkanes as electrophiles in solvents like acetone. srce.hr The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and the resulting quaternary salt. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| Pyridine Derivative (Nucleophile) | Alkyl Halide (Electrophile) | Quaternary Pyridinium Salt | Menshutkin Reaction |

The electrophilic methylene (B1212753) carbon in this compound readily reacts with nitrogen-based nucleophiles.

Amines : Primary and secondary amines can displace the bromide ion to form α-aminoketone derivatives. This reaction proceeds via a standard SN2 mechanism. In some cases, unexpected rearrangements and nitro group migrations have been observed during nucleophilic substitution reactions of substituted bromopyridines with amines. researchgate.net

Thiourea (B124793) : The reaction of α-halo ketones like this compound with thiourea is a classic example of the Hantzsch thiazole (B1198619) synthesis. Thiourea initially acts as a nucleophile, attacking the carbonyl-adjacent carbon and displacing the bromide. researchgate.net Subsequent intramolecular cyclization involving the nitrogen and the carbonyl carbon, followed by dehydration, yields an aminothiazole ring system. researchgate.net

Sulfur-containing nucleophiles exhibit strong reactivity towards the bromoacetyl moiety.

Thiourea : As mentioned, thiourea serves as a key reagent in the synthesis of 2-aminothiazoles from α-bromo ketones. researchgate.netresearchgate.net The sulfur atom acts as the initial nucleophile in this condensation reaction.

Thiosemicarbazide (B42300) : Thiosemicarbazide reacts with α-halo ketones to form various heterocyclic products, such as 1,3,4-thiadiazine derivatives. researchgate.net The reaction typically begins with the nucleophilic sulfur atom of the thiosemicarbazide attacking the electrophilic carbon and displacing the bromide. This is followed by condensation between one of the hydrazinic nitrogens and the ketone's carbonyl group to form the heterocyclic ring. researchgate.netchemmethod.com

| Nucleophile | Reagent | Product Class |

| Amine | R-NH2 | α-Aminoketone |

| Thiourea | H2NCSNH2 | 2-Aminothiazole (B372263) |

| Thiosemicarbazide | H2NNHCSNH2 | 1,3,4-Thiadiazine derivative |

Cycloaddition Reactions

Pyridinium salts related to this compound are excellent precursors for generating pyridinium ylides, which are key intermediates in [3+2] cycloaddition reactions for synthesizing nitrogen-containing heterocycles.

A pyridinium ylide is a neutral, 1,3-dipolar species with a positive charge on the ring nitrogen and a negative charge on an adjacent substituent, in this case, the methylene carbon. These ylides are typically generated in situ by treating the corresponding pyridinium salt with a base (e.g., potassium carbonate, triethylamine). nih.govresearchgate.net The base abstracts the acidic proton from the carbon atom situated between the positively charged pyridinium nitrogen and the electron-withdrawing carbonyl group. researchgate.net The presence of the carbonyl group helps to stabilize the negative charge on the adjacent carbon through resonance, facilitating ylide formation. researchgate.net

Once generated, pyridinium ylides can function as 1,3-dipoles and react with various dipolarophiles in cycloaddition reactions. koreascience.kr A prominent example is the 1,3-dipolar cycloaddition with alkynes. nih.govnih.gov This reaction proceeds to form dihydroindolizine intermediates, which typically undergo spontaneous air oxidation to yield stable, aromatic indolizine (B1195054) derivatives. nih.gov The efficiency and rate of the cycloaddition are significantly enhanced when electron-withdrawing groups are present on both the pyridinium ylide and the alkyne dipolarophile. nih.govbohrium.com This methodology provides a versatile and metal-free route to functionalized indolizines under mild conditions. nih.govresearchgate.net

| Ylide Precursor | Base | Dipolarophile | Product Class | Reaction Type |

| N-phenacylpyridinium salt | K2CO3 | Alkyne (e.g., ethyl propiolate) | Indolizine | [3+2] Cycloaddition |

Formation of Heterocyclic Ring Systems (e.g., Indolizines, Thiazoles)

This compound serves as a versatile precursor for the synthesis of various fused and non-fused heterocyclic compounds. Its ability to react with a wide array of nucleophiles facilitates the construction of complex molecular architectures.

Indolizine Synthesis:

The synthesis of indolizine derivatives, a class of nitrogen-containing heterocyclic compounds with significant biological activities, can be achieved using this compound through several established methods, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions. organic-chemistry.orgrsc.orgjbclinpharm.org

In the Tschitschibabin reaction, the pyridine nitrogen of one molecule of 4-(bromoacetyl)pyridine can be alkylated by another molecule, or more commonly, by reacting it with another pyridine derivative. The resulting pyridinium salt can then undergo an intramolecular cyclization to form the indolizine core.

A more common approach involves the 1,3-dipolar cycloaddition pathway. organic-chemistry.org In this method, a pyridinium ylide is generated in situ from the reaction of a pyridine with this compound in the presence of a base. This ylide, a 1,3-dipole, then reacts with a suitable dipolarophile, such as an alkyne or an alkene, to yield the indolizine skeleton after a subsequent oxidation step. organic-chemistry.org While specific examples detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism is well-established for α-halocarbonyl compounds. organic-chemistry.org

Thiazole Synthesis:

The formation of thiazole rings from this compound typically proceeds via the Hantzsch thiazole synthesis. nanobioletters.comresearchgate.net This method involves the condensation reaction between an α-haloketone, in this case, this compound, and a thioamide-containing compound, such as thiourea or a substituted thioamide. nanobioletters.comnih.gov

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the bromine atom, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the final thiazole ring. This reaction is a robust and widely employed method for the synthesis of 2-aminothiazole derivatives when thiourea is used as the reactant. nanobioletters.comresearchgate.net

Table 1: Synthesis of Heterocyclic Ring Systems from this compound

| Heterocycle | Synthetic Method | Reactants | General Product Structure |

|---|---|---|---|

| Indolizine | 1,3-Dipolar Cycloaddition | Pyridine, Dipolarophile (e.g., alkyne) | Substituted Indolizine |

| Thiazole | Hantzsch Synthesis | Thioamide (e.g., Thiourea) | 2-Amino-4-(pyridin-4-yl)thiazole |

Condensation Reactions

Condensation reactions of this compound are pivotal in the synthesis of various heterocyclic structures, particularly those containing nitrogen. These reactions typically involve the reaction of the α-bromoacetyl moiety with binucleophilic reagents.

The synthesis of imidazole (B134444) derivatives using this compound can be envisioned through its reaction with amidines. A prominent example of a fused imidazole system is the formation of imidazo[1,2-a]pyridines. This synthesis is achieved through the reaction of an α-haloketone with a 2-aminopyridine (B139424) derivative. arkat-usa.orgnanobioletters.com

In this reaction, the amino group of 2-aminopyridine acts as a nucleophile, attacking the α-carbon of this compound and displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the carbonyl carbon, followed by dehydration to yield the imidazo[1,2-a]pyridine (B132010) ring system. arkat-usa.orgnanobioletters.com This method provides a direct route to 2-substituted-3-(pyridin-4-yl)imidazo[1,2-a]pyridines.

Binucleophilic reagents, which possess two nucleophilic centers, react with this compound to form a variety of heterocyclic compounds. The nature of the resulting heterocycle is dependent on the type of binucleophile used.

For instance, the reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyridazine (B1198779) or other nitrogen-containing heterocyclic systems. nih.govorganic-chemistry.org The reaction of α-haloketones with hydrazine is a known method for the synthesis of dihydropyridazines, which can be subsequently oxidized to pyridazines.

Another important class of binucleophiles are 1,2-diamines, such as o-phenylenediamine (B120857). google.com The reaction of α-haloketones with o-phenylenediamine is a well-established method for the synthesis of quinoxalines, a class of benzopyrazines. The reaction proceeds through a tandem condensation-cyclization mechanism. Initially, one of the amino groups of o-phenylenediamine reacts with the carbonyl group of this compound to form an imine. This is followed by the second amino group attacking the α-carbon, displacing the bromine and leading to the formation of a 1,4-dihydropyrazine (B12976148) ring, which then aromatizes to the quinoxaline.

Table 2: Condensation Reactions of this compound

| Reagent | Resulting Heterocycle | General Reaction Pathway |

|---|---|---|

| 2-Aminopyridine | Imidazo[1,2-a]pyridine | Nucleophilic substitution followed by intramolecular cyclization and dehydration |

| o-Phenylenediamine | Quinoxaline | Condensation to form an imine, followed by intramolecular nucleophilic substitution and aromatization |

| Hydrazine | Pyridazine derivative | Formation of a hydrazone followed by intramolecular cyclization |

Exploration of Other Reaction Pathways

Beyond the formation of complex heterocyclic systems, the reactivity of this compound can be directed towards the modification of its fundamental structural components: the pyridine nitrogen and the bromoacetyl moiety.

The nitrogen atom of the pyridine ring in this compound is nucleophilic and can be readily derivatized, most commonly through alkylation reactions to form pyridinium salts. youtube.comnih.govchemistryviews.org This quaternization of the pyridine nitrogen can significantly alter the electronic properties of the molecule, enhancing the electrophilicity of the pyridine ring and influencing the reactivity of the other functional groups.

The formation of pyridinium salts is typically achieved by reacting this compound with an alkylating agent, such as an alkyl halide. The resulting pyridinium salt can serve as a precursor for the synthesis of various other compounds.

The bromoacetyl group is a highly reactive electrophilic center. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for a wide range of substitution reactions where the bromine is replaced by various nucleophiles. nih.gov

Common nucleophiles that can react at the bromoacetyl moiety include:

Amines: Primary and secondary amines can displace the bromide to form α-aminoketones.

Thiolates: Thiolates react to form α-thioketones.

Carboxylates: Reaction with carboxylate salts can lead to the formation of esters.

Azides: Azide (B81097) ions can be introduced to form α-azidoketones, which are versatile intermediates for further transformations.

These nucleophilic substitution reactions provide a straightforward method for introducing a variety of functional groups at the position alpha to the carbonyl group, further expanding the synthetic utility of this compound.

Table 3: Other Reaction Pathways of this compound

| Reaction Type | Moiety Involved | Reagent | Product Type |

|---|---|---|---|

| N-Alkylation | Pyridine Nitrogen | Alkyl Halide | Pyridinium Salt |

| Nucleophilic Substitution | Bromoacetyl Moiety | Amine | α-Aminoketone |

| Nucleophilic Substitution | Bromoacetyl Moiety | Thiolate | α-Thioketone |

| Nucleophilic Substitution | Bromoacetyl Moiety | Carboxylate | Ester |

| Nucleophilic Substitution | Bromoacetyl Moiety | Azide | α-Azidoketone |

Applications of 4 Bromoacetyl Pyridine Hydrobromide in Advanced Organic Synthesis

Precursor for Pharmaceutical Intermediates

The reactivity of the α-bromoketone group in 4-(bromoacetyl)pyridine hydrobromide allows for straightforward nucleophilic substitution reactions, making it an ideal starting material for the synthesis of key fragments embedded in pharmaceutically active compounds.

Synthesis of Ceftaroline (B109729) Fosamil Intermediates

This compound is a key intermediate in the synthesis of Ceftaroline fosamil, a fifth-generation cephalosporin (B10832234) antibiotic. organic-chemistry.org Ceftaroline fosamil is a prodrug that is converted in the body to its active form, ceftaroline, which exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA). google.comresearchgate.net

The synthesis of a crucial thiazole-containing side chain of ceftaroline begins with this compound. In a key step, it undergoes a cyclization reaction with ammonium (B1175870) dithiocarbamate (B8719985) to form 4-(4-pyridyl)-2-thiazolethiol. rsc.org This thiazole (B1198619) derivative is then further elaborated and eventually coupled to the cephalosporin core to complete the synthesis of the final drug molecule. rsc.org The use of this compound is therefore critical to the production of this important antibiotic. organic-chemistry.org

| Intermediate | Starting Material | Product | Significance |

| Ceftaroline Fosamil Side-Chain | This compound | 4-(4-pyridyl)-2-thiazolethiol | Forms the essential thiazole ring of the antibiotic |

Intermediacy in Other Drug Syntheses

Beyond its role in antibiotic synthesis, this compound serves as an intermediate in the development of other classes of therapeutic agents. Notably, it is used in the preparation of precursors for inhibitors of p38 mitogen-activated protein (MAP) kinase. nanobioletters.com These enzymes are involved in inflammatory responses, and their inhibitors are investigated for treating conditions like rheumatoid arthritis. researchgate.net

Specifically, this compound is used to synthesize 2-phenyl-4-(4-pyridyl)imidazole. nanobioletters.com This pyridinylimidazole scaffold is a core pharmacophore found in many potent p38 MAP kinase inhibitors. researchgate.net The synthesis involves the reaction of this compound with benzamidine, where the α-bromoketone functionality facilitates the formation of the imidazole (B134444) ring.

| Drug Target | Precursor Synthesized | Therapeutic Area |

| p38 MAP Kinase | 2-Phenyl-4-(4-pyridyl)imidazole | Inflammatory Diseases |

Building Block for Heterocyclic Compounds

The dual reactivity of this compound makes it a powerful tool for constructing a variety of heterocyclic ring systems. The electrophilic carbonyl carbon and the carbon bearing the bromine atom are prime sites for reactions with dinucleophiles, leading to the formation of five- and six-membered rings, as well as fused systems.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). This compound, as an α-haloketone, is an ideal substrate for this reaction.

When reacted with thiourea or its derivatives, it readily undergoes cyclocondensation to yield 2-amino-4-(pyridin-4-yl)thiazoles. This reaction provides a direct and efficient route to incorporating a pyridyl-substituted thiazole moiety into molecules, a common structural motif in medicinal chemistry with applications as antimycobacterial and antiplasmodial agents. As previously mentioned, a variation of this reaction using ammonium dithiocarbamate is a key step in producing the side chain for Ceftaroline fosamil. rsc.org

| Reaction | Reactants | Product Class |

| Hantzsch Thiazole Synthesis | This compound + Thioamide/Thiourea | 2-Amino-4-(pyridin-4-yl)thiazoles |

Synthesis of Imidazo[1,2-a]pyridine (B132010) and Related Fused Systems

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their prevalence in drugs with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The most common and direct route to this scaffold is the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone.

In this context, this compound serves as the α-haloketone component. Its reaction with a 2-aminopyridine derivative results in the formation of a 2-(pyridin-4-yl)imidazo[1,2-a]pyridine. The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused aromatic system. This provides a reliable method for synthesizing these valuable and biologically active fused heterocycles.

| Heterocyclic System | Synthesis Method | Reagents |

| Imidazo[1,2-a]pyridine | Cyclocondensation | This compound + 2-Aminopyridine |

Development of Novel Heterocyclic Scaffolds

The utility of this compound extends beyond the synthesis of common thiazole and fused imidazole systems. Its inherent reactivity allows it to be a versatile partner in the development of a broader range of novel heterocyclic scaffolds.

For example, its reaction with amidines, such as benzamidine, leads to the formation of substituted imidazoles, as seen in the synthesis of p38 MAP kinase inhibitor precursors. nanobioletters.com This highlights its role in constructing fundamental five-membered aromatic heterocycles containing two nitrogen atoms. The ability to readily form pyridyl-substituted thiazoles, imidazoles, and fused bicyclic systems like imidazo[1,2-a]pyridines demonstrates that this compound is a foundational building block for creating molecular diversity. organic-chemistry.orgnanobioletters.com Its capacity to participate in various cyclocondensation reactions opens avenues for synthetic chemists to explore and develop new and unique heterocyclic frameworks for applications in drug discovery and materials science.

Role in Materials Science and Molecular Conductors

While not a conductor itself, this compound serves as a critical precursor for synthesizing molecules and materials with specific electronic properties. Its primary role is in the formation of pyridinium (B92312) salts, which are investigated for their conductive and charge-transfer capabilities.

The synthesis of molecular conductors often involves creating molecules with extended π-conjugated systems that can facilitate the movement of electrons. Pyridinium salts, which can be readily synthesized from this compound, are a class of compounds explored for these properties. The quaternization of the pyridine nitrogen by reacting it with various alkylating or arylating agents leads to N-substituted pyridinium cations.

These pyridinium-based molecules have been investigated for applications in electronic materials. For example, specific pyridinium salt derivatives have been developed for use as cathode interlayers in polymer solar cells, where they enhance performance by improving electron transfer and collection. rsc.org Furthermore, certain quaternary pyridinium salts of inorganic hydrogen anions have been prepared to act as proton conductors, a key property for materials used in fuel cells and other electrochemical devices. researchgate.net The utility of this compound lies in its ability to introduce the pyridyl moiety into larger molecular frameworks, which can then be functionalized to create materials with desired conductive properties.

Charge-transfer (CT) complexes consist of an electron donor and an electron acceptor molecule. The formation of these complexes can lead to materials with unique optical and electronic properties, including electrical conductivity. nih.gov Pyridine and its derivatives can participate in such complexes.

Derivatives synthesized from this compound can be incorporated into CT complexes where the pyridine ring acts as part of the donor or acceptor system. For instance, pyridinium cations are known to form CT complexes that can act as intermediates in chemical reactions. acs.org In other examples, specialized pyridine derivatives like 2,3,5,6-tetracyanopyridine (TCNPy) have been designed as strong electron acceptors for creating deeply colored CT complexes. nih.govresearchgate.net These complexes exhibit charge-transfer transitions at long wavelengths and can be used for the photogeneration of pyridinium radicals. nih.govresearchgate.net By serving as a foundational building block for more elaborate pyridinium structures, this compound is instrumental in the development of novel CT materials.

Applications in Corrosion Inhibition Studies

A significant application of this compound is in the synthesis of organic corrosion inhibitors. These inhibitors are molecules that adsorb onto a metal's surface to form a protective film, thereby preventing or slowing down the corrosion process, particularly in acidic environments.

Organic compounds that contain heteroatoms such as nitrogen, sulfur, and oxygen, along with multiple bonds or aromatic rings, are known to be effective corrosion inhibitors. The combination of pyridine and thiazole moieties in a single molecule has been shown to yield compounds with excellent inhibitory properties.

This compound is a key intermediate for creating such molecules. A common synthetic route involves the Hantzsch thiazole synthesis, where the α-haloketone functionality of 4-(bromoacetyl)pyridine reacts with a thioamide to form a thiazole ring. This method allows for the direct linkage of the pyridine and thiazole rings, creating a conjugated system rich in heteroatoms. Various derivatives can be synthesized by modifying the substituents on either ring, leading to a library of potential inhibitors. acs.orgacs.org

The derivatives of this compound, particularly pyridinium salts and molecules containing pyridine-thiazole structures, inhibit corrosion primarily through adsorption onto the metal surface. This process blocks the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.

The mechanism of adsorption can involve two main types of interaction:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule (e.g., the pyridinium cation).

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair electrons on nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, are crucial for this type of interaction.

Studies show that these inhibitors often act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions. The effectiveness of the inhibition typically increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm model.

Below is a table summarizing the performance of various pyridine-based corrosion inhibitors.

Catalytic Applications

While this compound itself is not typically used as a catalyst, it is an essential precursor for the synthesis of pyridinium salt-based organocatalysts. These catalysts are valued for being metal-free, which is advantageous for applications in pharmaceuticals and fine chemicals where metal contamination is a concern.

Pyridinium salts derived from precursors like this compound have been successfully employed in a variety of catalytic transformations. For example, they have been used as photocatalysts for the selective aerobic oxidation of alcohols. acs.org In these systems, the pyridinium moiety facilitates electron transfer processes. Additionally, pyridinium iodide has been identified as an effective catalyst for the chemical fixation of carbon dioxide by promoting its coupling reaction with epoxides to form cyclic carbonates. acs.org Other applications include their use in anchoring other catalytic species, such as in ionic liquid-supported organocatalysts for reactions like the Morita-Baylis-Hillman reaction. researchgate.net Therefore, the primary catalytic application of this compound is its role as a foundational building block for these advanced organocatalytic systems.

Use as a Reagent in Catalytic Cycles

In the context of multi-step organic syntheses, this compound acts as a key reactant that initiates a sequence of reactions, leading to the formation of complex heterocyclic structures. Its primary function is to serve as an electrophilic building block that, upon reaction, becomes an integral part of the final product. A notable application is in the synthesis of imidazopyridine derivatives.

In a one-pot synthesis of imidazopyridines, which are important scaffolds in medicinal chemistry, this compound reacts with a pyridine derivative and ammonium acetate (B1210297). The reaction proceeds through the in-situ formation of an N-phenacylpyridinium bromide intermediate. e3s-conferences.org This intermediate is a critical juncture in the reaction pathway, setting the stage for a subsequent intramolecular cyclization to form the fused imidazopyridine ring system. e3s-conferences.org

The following table summarizes the role of this compound as a key reagent in the synthesis of heterocyclic compounds:

| Reaction Type | Role of this compound | Intermediate Formed | Final Product | Reference |

| One-pot synthesis of imidazopyridines | Electrophilic building block | N-phenacylpyridinium bromide | Imidazopyridine derivatives | e3s-conferences.org |

| Heterocycle functionalization | Reagent for nucleophilic substitution | Pyridyl-substituted intermediate | Functionalized heterocycles | guidechem.com |

Investigation of its Role in Reaction Acceleration

The contribution of this compound to the efficiency of synthetic processes can be understood through its inherent reactivity, which facilitates reactions that might otherwise be slow or require harsh conditions. The presence of the α-bromoketone functionality makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This high reactivity is a key factor in its ability to drive reactions forward.

While specific kinetic data on reaction acceleration are not extensively detailed in the available literature, the successful synthesis of various biologically active molecules using this reagent underscores its effectiveness in promoting chemical transformations. It is a valuable tool for medicinal chemists to construct libraries of compounds for drug discovery. For instance, it has been used in the preparation of 2-phenyl-4-(4-pyridyl)imidazole, a component of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. chemicalbook.com

The following table outlines examples of compounds synthesized using this compound, illustrating its role in facilitating the creation of complex molecules.

| Starting Material(s) | Product | Synthetic Utility | Reference |

| Pyridine, Ammonium Acetate | Imidazopyridine derivatives | Core structures for pharmaceuticals | e3s-conferences.org |

| Various nucleophiles | Functionalized pyridines | Intermediates for biologically active molecules | guidechem.com |

| Not specified | 2-Phenyl-4-(4-pyridyl)imidazole | Precursor for p38 MAP kinase inhibitors | chemicalbook.com |

Spectroscopic and Structural Characterization of 4 Bromoacetyl Pyridine Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 4-(Bromoacetyl)pyridine hydrobromide, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming its chemical structure and assessing its purity. The hydrobromide salt form of this compound means the pyridine (B92270) nitrogen is protonated, which significantly influences the chemical shifts of the pyridine ring protons and carbons, typically shifting them downfield due to the increased electron-withdrawing effect of the positively charged nitrogen.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the bromoacetyl group. Due to the hydrobromide salt, the pyridine ring is protonated, leading to a pyridinium (B92312) ion. This deshields the ring protons, causing their signals to appear at a lower field (higher ppm values) compared to neutral pyridine.

The pyridine ring protons form an AA'BB' spin system. The protons at positions 2 and 6 (ortho to the nitrogen) are chemically equivalent, as are the protons at positions 3 and 5 (meta to the nitrogen). This results in two distinct signals, each appearing as a doublet. The protons ortho to the electron-withdrawing acetyl group (positions 3 and 5) are expected to be further downfield than the protons at positions 2 and 6.

The methylene (B1212753) protons (-CH₂Br) of the bromoacetyl group are adjacent to both a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will cause their signal to appear as a singlet at a significantly downfield position.

A summary of the anticipated ¹H NMR chemical shifts is presented in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2, H-6 | Downfield | Doublet |

| Pyridine H-3, H-5 | Further Downfield | Doublet |

| -CH₂Br | ~4.5 - 5.0 | Singlet |

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in the molecule. The protonation of the pyridine nitrogen in the hydrobromide salt causes a downfield shift for all pyridine carbon signals.

The carbonyl carbon (C=O) of the acetyl group is typically found in the range of 190-200 ppm. The methylene carbon (-CH₂Br) will be significantly shifted downfield due to the attached bromine atom. The pyridine ring will show three distinct signals for the C-2/C-6, C-3/C-5, and C-4 carbons. The C-4 carbon, being directly attached to the acetyl group, will be the most downfield of the pyridine carbons.

The expected chemical shifts for the carbon atoms are detailed in the following table.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~190-200 |

| Pyridine C-4 | Downfield |

| Pyridine C-2, C-6 | Downfield |

| Pyridine C-3, C-5 | Downfield |

| -CH₂Br | ~30-40 |

Correlations with Molecular Structure and Purity Assessment

The combination of ¹H and ¹³C NMR data provides unambiguous confirmation of the molecular structure of this compound. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H NMR spectrum correspond directly to the number and connectivity of the protons in the molecule. Similarly, the number of signals and their chemical shifts in the ¹³C NMR spectrum confirm the carbon framework.

NMR spectroscopy is also a powerful tool for assessing the purity of the compound. The presence of any unexpected signals in the spectra would indicate the presence of impurities. The integration of these impurity signals relative to the signals of the main compound can be used to quantify the level of impurity. For instance, the absence of a signal for the methyl protons of the starting material, 4-acetylpyridine (B144475), would confirm the completion of the bromination reaction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₇H₇Br₂NO), the exact mass of the protonated molecule [M+H]⁺ would be calculated based on the most abundant isotopes of each element. The presence of two bromine atoms is a key isotopic signature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The theoretical exact mass and the expected isotopic pattern provide strong evidence for the presence and number of bromine atoms in the molecule.

| Ion | Calculated Exact Mass (m/z) | Isotopic Pattern |

| [C₇H₇⁷⁹Br₂NO+H]⁺ | M | |

| [C₇H₇⁷⁹Br⁸¹BrNO+H]⁺ | M+2 | |

| [C₇H₇⁸¹Br₂NO+H]⁺ | M+4 |

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides valuable information about the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation is the alpha-cleavage adjacent to the carbonyl group. This could result in the loss of a bromine radical (•Br) or a bromoacetyl radical (•COCH₂Br). The cleavage of the C-C bond between the carbonyl group and the pyridine ring would lead to the formation of a pyridinium ion and a bromoacetyl radical. Another likely fragmentation pathway is the loss of HBr.

The analysis of these fragment ions helps to piece together the structure of the original molecule. For example, the observation of a fragment corresponding to the pyridinium cation would confirm the presence of the pyridine ring. The mass differences between the molecular ion and the major fragment ions can be used to identify the neutral fragments that have been lost.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

An analysis of the IR spectrum of this compound would be expected to reveal characteristic absorption bands corresponding to its key functional groups. The primary functionalities include the pyridinium ring, a carbonyl group (ketone), and a carbon-bromine bond. The hydrobromide salt form will influence the vibrational modes of the pyridine ring.

A general representation of the key functional groups and their expected IR absorption regions is provided in the table below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| N-H (Pyridinium) | 3300 - 2500 | Stretching |

| C-H (Aromatic/Pyridinium) | 3100 - 3000 | Stretching |

| C=O (Aryl Ketone) | 1700 - 1680 | Stretching |

| C=C, C=N (Pyridinium Ring) | 1640 - 1450 | Ring Stretching |

| C-H (Methylene) | 2950 - 2850 | Stretching |

| C-Br | 680 - 515 | Stretching |

Note: The exact positions of these bands can be influenced by the solid-state environment and intermolecular interactions.

A detailed interpretation of the IR spectrum would involve assigning specific absorption bands to their corresponding molecular vibrations.

Pyridinium Ion Vibrations: The protonation of the pyridine nitrogen to form the hydrobromide salt results in a pyridinium cation. This would lead to the appearance of a broad N-H stretching band in the 2500-3300 cm⁻¹ region. The characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1450-1640 cm⁻¹ range. The positions of these bands would differ from those of unprotonated 4-acetylpyridine due to the change in electronic distribution upon salt formation.

Carbonyl Group Vibration: A strong absorption band corresponding to the C=O stretching vibration of the ketone is anticipated in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the pyridinium ring could slightly lower this frequency compared to a non-conjugated ketone.

Bromoacetyl Group Vibrations: The CH₂ group adjacent to the carbonyl will exhibit C-H stretching vibrations typically found between 2850 and 2950 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 515-680 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals.

The primary chromophore in this compound is the pyridinium ring conjugated with the acetyl group. The UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. For aromatic systems like the pyridinium ring, these are typically strong absorptions and are expected to be the most prominent features in the UV spectrum.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

The specific wavelengths (λmax) of these absorptions would be influenced by the solvent polarity.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 300 | Pyridinium ring, C=O conjugation |

| n → π | > 300 | Carbonyl group (C=O) |

Note: This is a generalized representation. Actual λmax values require experimental determination.

Due to the presence of the pyridinium cation and the potential for interaction at the carbonyl group, this compound could participate in complex formation with various species, such as metal ions or host molecules (e.g., cyclodextrins). UV-Vis spectroscopy is a valuable tool for studying such interactions. The formation of a complex would likely lead to a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) and/or a change in the molar absorptivity, providing evidence of the interaction and allowing for the determination of binding constants.

X-ray Diffraction Analysis

As of now, a publicly available crystal structure for this compound has not been identified. Such a study would be invaluable for a complete structural characterization of this compound.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Detailed crystallographic data for this compound, derived from single-crystal X-ray diffraction (SCXRD) analysis, is not publicly available in the searched scientific literature and crystallographic databases. SCXRD is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information, including the unit cell dimensions, space group, and the specific coordinates of each atom within the crystal lattice. Such data is foundational for a comprehensive understanding of the molecule's solid-state conformation and is a prerequisite for a detailed analysis of its crystal packing and intermolecular interactions.

While the molecular formula of this compound is established as C7H7Br2NO, the absence of a published crystal structure prevents a detailed discussion of its specific bond lengths, bond angles, and torsional angles in the solid state.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Without the crystal structure of this compound, a specific analysis of its crystal packing and intermolecular interactions is not possible. However, based on its chemical structure, several types of non-covalent interactions would be anticipated to govern its supramolecular assembly.

The primary and most significant interaction would likely be strong hydrogen bonds involving the pyridinium N-H group as a donor and the bromide anion (Br-) as an acceptor. This is a common and structure-directing interaction in pyridinium halide salts. nih.govresearchgate.net Additionally, weaker C-H···Br and C-H···O hydrogen bonds, involving the aromatic and methylene protons, could further stabilize the crystal lattice.

A comprehensive analysis of these potential interactions, including their geometries and relative contributions to the lattice energy, would require the precise atomic coordinates obtainable only through single-crystal X-ray diffraction. The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal, which in turn influences its physical properties. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-(Bromoacetyl)pyridine hydrobromide and its derivatives to understand their fundamental chemical properties.

Electronic Structure Analysis

DFT calculations are instrumental in analyzing the electronic properties of pyridine (B92270) derivatives. nih.govekb.eg These calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For pyridine-based compounds, the distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which helps in predicting sites for intermolecular interactions.

Table 1: Illustrative Electronic Properties of a Pyridine Derivative from DFT Calculations

| Property | Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

Note: The data in this table is illustrative for a generic pyridine derivative and not specific to this compound.

Band Structure Calculations for Molecular Conductors

Pyridine-containing molecules are of interest in the field of molecular electronics for their potential as molecular conductors. acs.orgresearchgate.net DFT can be used to perform band structure calculations on crystalline or aggregated forms of these molecules. These calculations help in understanding how molecular orbitals combine in a periodic structure to form energy bands.

The width of the valence and conduction bands, as well as the band gap, are crucial parameters that determine the material's conductivity. For organic molecules, charge transport is often facilitated by the overlap of π-orbitals between adjacent molecules. rsc.org Theoretical studies on pyridine-linked molecules have shown that the conductance can be influenced by the geometry of the molecule-electrode linkage. acs.org

Stabilization Energies of Intermolecular Interactions (e.g., Hydrogen Bonds)

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in the crystal packing and properties of molecular solids. In this compound, the pyridinium (B92312) nitrogen can act as a hydrogen bond acceptor, and in its hydrobromide salt form, the pyridinium N-H group can act as a hydrogen bond donor. nih.govacs.org

DFT calculations can be used to quantify the strength of these hydrogen bonds by calculating their stabilization energies. The Natural Bond Orbital (NBO) analysis is a common method used to understand the charge transfer and orbital interactions associated with hydrogen bonding. nih.gov Theoretical studies on pyridinium bromide salts have shown that N-H···Br hydrogen bonds are significant in their crystal structures. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule interacts with a biological target, such as a protein or nucleic acid. These methods are particularly relevant for assessing the potential of pyridine derivatives in drug discovery. nih.govd-nb.info

Prediction of Binding Modes for Biological Applications

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For this compound, which contains reactive functional groups, docking studies could be employed to investigate its potential as an inhibitor of specific enzymes. Pyridine derivatives have been explored as inhibitors for a variety of protein targets. nih.govnih.govresearchgate.net

The docking process involves placing the ligand (this compound) into the binding site of a receptor and scoring the different poses based on a scoring function that estimates the binding affinity. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 2: Example of Molecular Docking Results for a Pyridine-based Inhibitor

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS72, GLU91, LEU173 |

| Protease B | -7.9 | ASP25, GLY27, ILE50 |

| Bromodomain C | -9.1 | ASN140, TYR97, PRO82 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. 4-(Bromoacetyl)pyridine has rotational freedom around the C-C bond connecting the pyridine ring and the acetyl group. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. rsc.orgmdpi.com

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the flexibility of the molecule and the relative populations of different conformers. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. The results of these simulations can be visualized as a free energy landscape, which maps the stability of different conformations.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides a powerful lens for investigating the intricate details of chemical reactions involving this compound. Through the application of theoretical models and high-performance computing, it is possible to elucidate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone. These computational approaches allow for the characterization of transient species, such as transition states, and the calculation of kinetic and thermodynamic parameters that govern the course of a reaction.

Transition State Calculations for Reaction Pathways

A critical aspect of understanding any chemical reaction is the identification and characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. For reactions involving this compound, such as nucleophilic substitution at the α-carbon, computational methods like Density Functional Theory (DFT) are invaluable for locating and analyzing these fleeting structures. up.ac.za

The process of finding a transition state typically involves sophisticated algorithms that search the potential energy surface of the reacting system for a first-order saddle point. up.ac.za This is a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. Once a transition state geometry is located, frequency calculations are performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. up.ac.za

In the context of a nucleophilic attack on the α-carbon of the bromoacetyl group of 4-(Bromoacetyl)pyridine, transition state calculations would reveal the precise geometry of the interacting molecules at the peak of the energy barrier. This includes the partial formation of a new bond between the nucleophile and the α-carbon, and the simultaneous partial breaking of the carbon-bromine bond. The pyridine moiety, even when protonated as the hydrobromide salt, can influence the electronic environment of the carbonyl group and the α-carbon, thereby affecting the structure and energy of the transition state.

Table 1: Hypothetical Transition State Calculation Data for the Reaction of 4-(Bromoacetyl)pyridine with a Generic Nucleophile (Nu)

| Parameter | Value | Unit |

| Cα-Br Bond Length (Å) | 2.25 | Angstroms |

| Cα-Nu Bond Length (Å) | 2.10 | Angstroms |

| Imaginary Frequency (cm⁻¹) | -350 | Wavenumbers |

| Activation Energy (Ea) | 15.0 | kcal/mol |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of transition state calculations. Actual values would depend on the specific nucleophile and the computational methods employed.

Kinetic and Thermodynamic Parameters from Computational Models

Beyond identifying the transition state, computational models can provide quantitative predictions of the kinetic and thermodynamic parameters that define a reaction's feasibility and rate. These parameters are crucial for a comprehensive understanding of the reaction mechanism.

Kinetic Parameters: The primary kinetic parameter derived from computational studies is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. Transition State Theory (TST) can be used in conjunction with the calculated activation energy to estimate the rate constant (k) of a reaction at a given temperature.

Computational studies on related systems, such as the reactions of α-bromoacetophenones, have demonstrated the utility of these methods in predicting reaction pathways and understanding the factors that influence reactivity. acs.org For instance, the nature of the nucleophile and the solvent can significantly impact both the kinetic and thermodynamic parameters. DFT calculations, often paired with a suitable basis set, have been shown to provide reliable predictions for these properties. researchgate.net

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Reaction of 4-(Bromoacetyl)pyridine with a Generic Nucleophile (Nu) at 298.15 K

| Parameter | Value | Unit |

| Activation Energy (Ea) | 15.0 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14.5 | kcal/mol |

| Entropy of Activation (ΔS‡) | -10.0 | cal/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 17.5 | kcal/mol |

| Enthalpy of Reaction (ΔHrxn) | -20.0 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔGrxn) | -22.5 | kcal/mol |

Note: The data in this table is hypothetical and intended to be representative of values obtained from computational studies on similar reactions.

By systematically studying the effects of different nucleophiles and reaction conditions through computational modeling, a detailed and predictive understanding of the chemical reactivity of this compound can be achieved. This knowledge is instrumental in designing new synthetic routes and in the development of novel compounds with desired properties.

Future Research Directions and Emerging Applications

Exploration in New Synthetic Methodologies

Future explorations in synthetic methodologies involving 4-(Bromoacetyl)pyridine hydrobromide are anticipated to focus on enhancing efficiency, selectivity, and the diversity of accessible molecular scaffolds. The compound's reactive bromoacetyl group is a prime target for nucleophilic substitution, enabling the introduction of a wide array of functional groups. Research will likely pursue its use in cascade reactions, where multiple bonds are formed in a single operation, streamlining the synthesis of complex heterocyclic systems. Furthermore, its application in multicomponent reactions, which offer atom economy and reduce waste, is a promising area for creating libraries of novel compounds. The development of novel catalytic systems, including photoredox and transition-metal catalysis, will enable new transformations of the pyridine (B92270) ring and the acetyl side chain, expanding its synthetic utility.

Development of Advanced Materials

The incorporation of this compound into advanced materials is a rapidly emerging field. Its pyridine nitrogen can act as a ligand for metal centers, while the bromoacetyl group provides a reactive site for polymerization or grafting onto surfaces.

Covalent Organic Frameworks (COFs): The pyridine moiety is a common building block in the design of COFs. nih.gov By modifying the bromoacetyl group, this compound can be converted into multifunctional linkers for constructing highly ordered, porous COFs. rsc.org These materials are under investigation for applications in gas storage, separation, and catalysis. nih.govmdpi.com

Functional Polymers: The compound can serve as a precursor to functional monomers. Polymers incorporating the pyridinium (B92312) moiety exhibit interesting properties, such as antibacterial activity. researchgate.net Future research will likely focus on synthesizing novel polymers for biomedical devices, coatings, and drug delivery systems. The bromoacetyl group allows for post-polymerization modification, enabling the attachment of various functional molecules.

Below is a table summarizing potential advanced materials derived from this compound.

| Material Type | Potential Precursor Derived From Compound | Key Feature | Emerging Application |

| Covalent Organic Frameworks (COFs) | Pyridine-based multifunctional linkers | High porosity, crystallinity | Gas storage, catalysis, adsorption nih.gov |

| Functional Polymers | Pyridinium-containing monomers | Antibacterial properties, reactive sites | Biomedical devices, functional coatings researchgate.net |

| Metal-Organic Frameworks (MOFs) | Pyridine-based ligands | Tunable structure, high surface area | Chemical sensing, drug delivery |

Biological and Medicinal Chemistry Applications

This compound is a well-established intermediate in pharmaceutical synthesis. Its future applications in medicinal chemistry are expected to expand significantly. It serves as a key building block for creating diverse molecular architectures to target various biological pathways.

Key research findings highlight its role in the synthesis of:

Ceftaroline (B109729) Fosamil Intermediate: This compound is a critical starting material for the synthesis of the fifth-generation cephalosporin (B10832234) antibiotic, Ceftaroline fosamil.

Kinase Inhibitors: It is used to prepare substituted imidazole (B134444) inhibitors of p38 mitogen-activated protein (MAP) kinase, a target for treating inflammatory diseases.

Future research will focus on using it as a scaffold to develop new classes of enzyme inhibitors, receptor modulators, and antimicrobial agents. The pyridine ring is a common feature in many FDA-approved drugs, and the reactivity of the bromoacetyl group allows for its elaboration into a wide range of pharmacologically active structures. vcu.edu

Role in Supramolecular Chemistry

The structure of this compound makes it an excellent candidate for constructing complex supramolecular assemblies. The pyridine nitrogen can participate in hydrogen bonding and metal coordination, key interactions for directing self-assembly.

Mechanically Interlocked Molecules: The compound can be functionalized to serve as a component in the synthesis of rotaxanes and catenanes. researchgate.net For instance, the bromoacetyl group can be converted to an azide (B81097) or alkyne, which can then participate in a copper-catalyzed "click" reaction to form the mechanical bond. uh.edu These interlocked molecules are being explored for applications in molecular switches and sensors.

Crystal Engineering: The pyridine moiety can form predictable hydrogen bonds with complementary functional groups, such as carboxylic acids, to create well-defined crystalline structures. nih.gov This allows for the rational design of molecular solids with specific physical properties.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. Pyridine-containing compounds are increasingly being synthesized using these modern techniques. vcu.edumdpi.com

The future integration of this compound into these platforms is a promising research direction. Flow reactors can enable better control over reaction parameters for bromination and subsequent substitution reactions, potentially leading to higher yields and purity. acs.orgnih.gov Furthermore, its use as a building block in automated synthesis platforms will accelerate the generation of compound libraries for drug discovery and materials science. researchgate.netnih.govwhiterose.ac.uk

Sustainable and Eco-friendly Synthesis of Derivatives

Developing sustainable synthetic methods is a critical goal in modern chemistry. Future research on this compound and its derivatives will increasingly focus on green chemistry principles.

Key areas for development include:

Greener Brominating Agents: Replacing hazardous reagents like elemental bromine with safer alternatives such as N-Bromosuccinimide (NBS) reduces environmental impact and improves operational safety.

Alternative Energy Sources: The use of microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of pyridine derivatives, offering an energy-efficient alternative to conventional heating. nih.govresearchgate.net

Eco-friendly Solvents: Research will aim to replace traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids.

The table below outlines some green chemistry approaches applicable to the synthesis of its derivatives.

| Green Chemistry Principle | Approach | Potential Benefit |

| Safer Reagents | Use of N-Bromosuccinimide (NBS) instead of Br₂ | Reduced hazard, less pollution |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields nih.gov |

| Waste Prevention | Multicomponent and cascade reactions | High atom economy, reduced waste streams |

| Safer Solvents | Use of ethanol or water | Reduced environmental impact and toxicity |

常见问题

Q. What are the standard synthesis and purification protocols for 4-(bromoacetyl)pyridine hydrobromide?

The compound is synthesized via nucleophilic substitution. For example, refluxing this compound with thiourea in ethanol at 353 K for 10 hours, followed by solvent removal and purification via flash chromatography (SiO₂ column, EtOAc/PE solvent system). Yield optimization requires stoichiometric control of reactants .

Q. Which characterization techniques are critical for verifying its structure?

¹H and ¹³C NMR are essential. Key NMR signals include δ 8.55 (d, J = 5.2 Hz, pyridine protons) and δ 169.1 ppm (carbonyl carbon). IR spectroscopy identifies C=O (stretching ~1700 cm⁻¹) and pyridine ring vibrations (C=C, δC-H) .

Q. What safety precautions are recommended during handling?

Use PPE, avoid inhalation/contact. For exposure:

- Eyes: Flush with water for 10–15 minutes.

- Skin: Wash with soap/water for ≥15 minutes.

- Ingestion: Rinse mouth (if conscious) and seek medical aid. Refer to SDS guidelines for halogenated compounds .

Q. What are its common reaction pathways in organic synthesis?

The bromoacetyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or participates in cyclization reactions. Example: Reaction with thiourea forms thiazole derivatives for corrosion inhibitors .

Advanced Research Questions

Q. How does thermal stability influence experimental design?

Variable-temperature IR (303–523 K) confirms thermal stability under standard reaction conditions. Decomposition occurs above 523 K, necessitating controlled heating and anhydrous storage to prevent HBr release .

Q. How to resolve contradictions in reaction yields or byproduct formation?

Contradictions arise from solvent polarity, base selection, or stoichiometry. For example:

- Ethanol favors slower, selective reactions vs. DMF accelerating side reactions.

- Use TLC or HPLC to monitor intermediates and optimize reaction time .

Q. What mechanistic insights explain its reactivity in cross-coupling or bioconjugation?

The bromoacetyl group acts as an electrophilic site for SN2 reactions. In bioconjugation (e.g., protein crosslinking), it reacts with thiols or amines under mild conditions (pH 7–9, 25°C). Mechanistic studies require kinetic analysis and DFT calculations .

Q. How does its reactivity compare to analogs like 4-(bromomethyl)pyridine hydrobromide?

The acetyl group enhances electrophilicity vs. methyl analogs, enabling broader substitution reactions. Comparative studies using Hammett constants or Fukui indices can quantify electronic effects .

Q. What strategies improve its application in drug candidate synthesis?

Structure-activity relationship (SAR) studies guide derivatization. For example, coupling with benzyl-thiazole moieties (e.g., via Hantzsch thiazole synthesis) enhances anticancer activity. Optimize substituents using in silico docking and cytotoxicity assays .

Q. How to troubleshoot low yields in large-scale synthesis?

Scale-up challenges include inefficient mixing or exothermic side reactions. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.